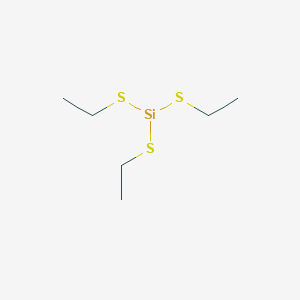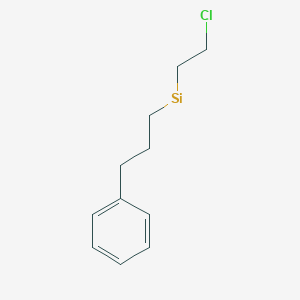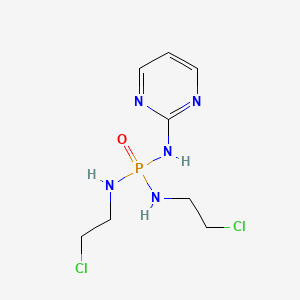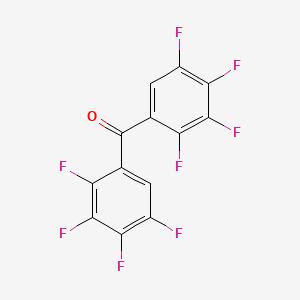
Bis(2,3,4,5-tetrafluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,4,5-tetrafluorophenyl)methanone: is an organic compound with the molecular formula C13H4F8O It is characterized by the presence of two tetrafluorophenyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrafluorophenyl)methanone typically involves the reaction of perfluorobenzocyclobutene with isomeric tetrafluorobenzenes in the presence of antimony pentafluoride (SbF5) as a catalyst. The reaction is carried out at elevated temperatures, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3,4,5-tetrafluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(2,3,4,5-tetrafluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of bis(2,3,4,5-tetrafluorophenyl)methanone involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research in medicinal chemistry and biochemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,6-trifluorophenyl)methanone
- Bis(3,4,5,6-tetrafluorophenyl)methanone
- Bis(2,3,5,6-tetrafluorophenyl)methanone
Uniqueness
Bis(2,3,4,5-tetrafluorophenyl)methanone is unique due to the specific arrangement of fluorine atoms on the phenyl rings. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. The presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it particularly valuable in pharmaceutical research .
Propiedades
Número CAS |
13578-86-4 |
|---|---|
Fórmula molecular |
C13H2F8O |
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
bis(2,3,4,5-tetrafluorophenyl)methanone |
InChI |
InChI=1S/C13H2F8O/c14-5-1-3(7(16)11(20)9(5)18)13(22)4-2-6(15)10(19)12(21)8(4)17/h1-2H |
Clave InChI |
PRYIQXWMHURHFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



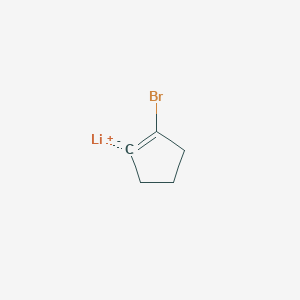

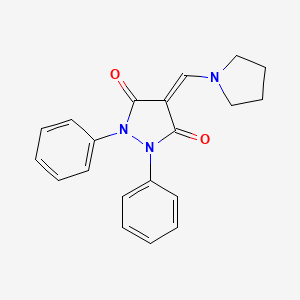
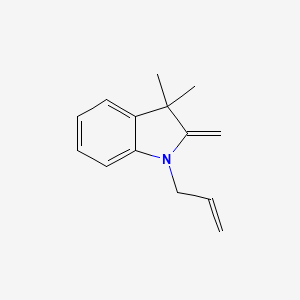
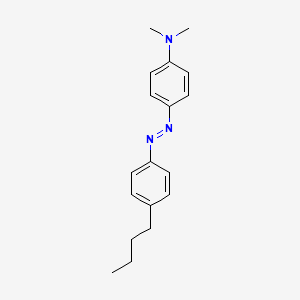
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
